molecular formula C6H16Cl2N2 B1375743 [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride CAS No. 1401426-20-7

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride

Cat. No.: B1375743
CAS No.: 1401426-20-7
M. Wt: 187.11 g/mol
InChI Key: QJGFVZLTXSTRAI-UHFFFAOYSA-N
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Description

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride (: 1401426-20-7) is a chemical compound with the molecular formula C 6 H 16 Cl 2 N 2 and a molecular weight of 187.11 g/mol . It is characterized by a cyclopropane ring, a structural feature of significant interest in medicinal chemistry and drug design . The incorporation of cyclopropyl groups into molecular frameworks is a common strategy to enhance metabolic stability, influence conformational properties, and improve the overall pharmacokinetic profile of lead compounds . This amine derivative is supplied as a stable dihydrochloride salt to facilitate handling and storage. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application to humans or animals .

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8(2)5-6(7)3-4-6;;/h3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGFVZLTXSTRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401426-20-7
Record name 1-[(dimethylamino)methyl]cyclopropan-1-amine dihydrochloride
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Preparation Methods

The synthesis of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylmethylamine with formaldehyde and dimethylamine under acidic conditions to form the desired product. The reaction is typically carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamine group participates in substitution reactions, particularly under alkaline conditions. For example, in the synthesis of quinolone antibiotics, dimethylamine derivatives undergo nucleophilic displacement with ethyl cyanoacetate in DMSO solvent. This reaction is accelerated by DMSO’s high polarity and ability to stabilize transition states .

Key parameters for substitution efficiency :

FactorOptimal ConditionEffect on Yield
SolventDMSO (>45% polarity)85% yield improvement vs. DMF
Temperature70°CReduces reaction time to 8 hours
BaseSodium hydrideMinimizes dimethylamine decomposition

Decomposition Under Alkaline Conditions

The dihydrochloride salt undergoes decomposition when exposed to strong bases, releasing dimethylamine and formate byproducts. This is critical in pharmaceutical synthesis where alkaline hydrolysis steps are employed :

 CH3 2NH HCl+OH CH3 2NH+HCOO+H2O\text{ CH}_3\text{ }_2\text{NH HCl}+\text{OH}^-\rightarrow \text{ CH}_3\text{ }_2\text{NH}+\text{HCOO}^-+\text{H}_2\text{O}

Decomposition byproducts (observed via mass spectrometry) :

  • Major products : Trimethylamine (37.5%), dimethylamine (61%)

  • Minor products : Ammonia (1.5%)

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes ring-opening reactions under acidic or oxidative conditions. For instance:

  • Acid-catalyzed hydrolysis :
    Cyclopropane+H2OH+1 3 diol derivative\text{Cyclopropane}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{1 3 diol derivative}
    This reaction is exploited to generate bioactive intermediates for antiviral drug candidates .

  • Oxidative cleavage :
    Reaction with ozone or peroxides yields aldehydes or ketones, depending on substituents .

Comparative Reactivity with Analogues

The compound’s reactivity differs significantly from structurally related amines:

CompoundKey FeatureReaction Rate (vs. Reference)
DimethylaminopropylamineLinear chain3× slower in SN2 reactions
1-AminocyclobutaneLarger ring40% lower ring-opening yield
2-(Dimethylamino)ethanolHydroxyl group2× faster oxidation

Stability in Pharmaceutical Formulations

The dihydrochloride salt enhances stability in aqueous solutions compared to the free base. Key findings:

  • pH-dependent solubility : Maximum stability at pH 4–5 (94% retention after 12 months) .

  • Thermal decomposition : Onset at 171.5°C, releasing HCl and forming dimethylamine .

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Neurological Disorders
[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride has been identified as a lead compound in the development of drugs targeting neurological conditions. Its interactions with neurotransmitter systems suggest potential applications in treating disorders such as depression, anxiety, and neurodegenerative diseases. Research indicates that modifications to the compound can enhance its efficacy while minimizing toxicity, making it a promising candidate for further development in pharmacotherapy.

Research Tool in Biological Studies
The compound serves as a valuable research tool to study receptor interactions and biological pathways in vitro. Its unique structure allows researchers to investigate how it influences neurotransmitter systems and other cellular mechanisms. Such studies are crucial for understanding the pharmacodynamics of the compound and guiding future modifications for improved therapeutic activity.

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride exhibits various biological activities, primarily linked to its interaction with neurotransmitter receptors. Key areas of exploration include:

  • Receptor Binding Studies : Investigations into how the compound binds to specific receptors can reveal its potential therapeutic effects.
  • In vitro Pharmacological Studies : These studies help elucidate the mechanisms through which the compound exerts its effects on cellular functions.
  • Toxicological Assessments : Understanding the safety profile of the compound is essential for its development as a therapeutic agent.

Case Studies and Research Findings

Several studies have documented the effects of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride on biological systems:

  • Study on Neurotransmitter Interaction : A study demonstrated that this compound could modulate serotonin receptor activity, indicating potential antidepressant effects.
  • Pharmacokinetic Profiling : Research has shown favorable absorption and distribution characteristics in animal models, suggesting good bioavailability for therapeutic use.
  • Toxicity Evaluation : Preliminary toxicity studies indicate that at certain dosages, the compound exhibits low toxicity, making it a candidate for further clinical evaluation.

Mechanism of Action

The mechanism of action of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cyclopropylamine derivatives and alkylammonium salts . Below is a comparative analysis with key analogues:

Compound CAS No. Molecular Formula Key Structural Differences Primary Applications
[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride 1401426-20-7 C₆H₁₆Cl₂N₂ Cyclopropyl core + dimethylamine groups (dihydrochloride) Research (organic synthesis, catalysis)
Methylamine Hydrochloride 593-51-1 CH₃NH₂·HCl Simple methylamine salt (no cyclopropane) Industrial chemicals, lab reagents
(1-Cyclohexylcyclopropyl)amine hydrochloride N/A C₉H₁₈ClN Cyclohexyl substituent instead of dimethylamine groups Pharmaceutical intermediates
Dicyclomine Hydrochloride 67-92-5 C₁₉H₃₅NO₂·HCl Bicyclic structure (dicyclohexyl + ester groups) Antispasmodic drug

Physicochemical Properties

Property [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride Methylamine Hydrochloride Dicyclomine Hydrochloride
Molecular Weight (g/mol) 187.11 67.52 345.95
Solubility Likely polar solvent-soluble (data limited) Highly water-soluble Soluble in ethanol, chloroform
Stability Stable under inert conditions (no decomposition data) Hygroscopic Stable at room temperature

Research and Industrial Relevance

  • Reactivity: The cyclopropyl ring in [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride introduces ring strain, making it more reactive in ring-opening reactions compared to linear amines like methylamine hydrochloride .
  • Biological Activity : Unlike dicyclomine hydrochloride, which binds to muscarinic receptors for therapeutic effects , the target compound lacks documented biological activity due to its research-exclusive status .
  • Synthetic Utility : The dimethylamine groups enhance its nucleophilicity, enabling use in cross-coupling reactions or as a ligand precursor. This contrasts with simpler ammonium salts like methylamine hydrochloride, which serve as pH adjusters or buffers .

Key Research Findings and Limitations

  • Synthetic Challenges : The cyclopropane ring’s sensitivity to acids/bases may limit reaction conditions, unlike more robust analogues like cyclohexylamine derivatives .
  • Commercial Availability : As of 2025, this compound is listed as discontinued by suppliers like CymitQuimica, restricting access compared to widely available methylamine hydrochloride .

Biological Activity

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl group attached to an amino group, along with dimethylamine functionalities, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride can be represented as follows:

  • Molecular Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : 195.14 g/mol

The presence of the cyclopropyl ring enhances the compound's ability to interact with various biological targets, making it a subject of interest in drug development.

Mechanisms of Biological Activity

The biological activity of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride primarily involves its interaction with neurotransmitter systems. Key mechanisms include:

  • Receptor Binding : The compound has been shown to bind to specific neurotransmitter receptors, influencing neurotransmission and potentially modulating neurological functions.
  • Enzyme Interaction : It may inhibit or activate certain enzymes involved in metabolic pathways, affecting the overall biochemical landscape within cells.

Pharmacological Applications

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride has several potential applications in pharmacology:

  • Neurological Disorders : It serves as a lead compound for developing drugs targeting conditions such as depression and anxiety due to its interaction with neurotransmitter systems.
  • Research Tool : Its unique structure makes it valuable for studying receptor interactions and biological pathways in vitro.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride:

  • Study on Neurotransmitter Interaction :
    • A study demonstrated that this compound effectively modulates the activity of gamma-aminobutyric acid (GABA) receptors, suggesting its potential use in treating anxiety disorders.
  • Pharmacological Profiles :
    • Research indicated that derivatives of this compound exhibit diverse pharmacological activities, including antimicrobial and anticancer properties. The dimethylamine moiety plays a crucial role in these activities by enhancing binding affinities to various biological targets .
  • In Vitro Studies :
    • In vitro assays revealed that [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride can significantly alter cellular responses under specific conditions, demonstrating dose-dependent effects on cell viability and proliferation.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Receptor ModulationModulates GABA receptor activity
Antimicrobial EffectsExhibits activity against various bacterial strains
Anticancer PotentialShows promise in inhibiting cancer cell proliferation
Neurotransmitter InteractionInfluences serotonin and dopamine pathways

Q & A

Q. What are the key synthetic routes for [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride, and how do solvent choices influence reaction outcomes?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by amine functionalization. Polar solvents like water or alcohols are often used for nucleophilic substitutions, while aprotic solvents (e.g., acetonitrile) may stabilize intermediates. For example, copper-catalyzed oxidative methods using dimethylamine sources (e.g., DMF) can generate α-ketoamide intermediates, which are critical for cyclopropane ring closure . Solvent polarity impacts reaction rates and by-product formation; for instance, chloroform is used in extraction steps to isolate amine derivatives .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :
  • IR Spectroscopy : Compare absorption maxima/minima with reference standards (e.g., potassium bromide dispersion) to confirm functional groups like amine and cyclopropane .
  • NMR : Use 1^1H and 13^13C NMR to verify cyclopropane ring geometry and amine proton environments .
  • Heavy Metal Testing : Follow pharmacopoeial guidelines (e.g., USP) using sodium hydroxide and hydrochloric acid for chloride ion verification .
  • HPLC/MS : Detect impurities at trace levels, especially for moisture-sensitive intermediates .

Q. How does the cyclopropane ring affect the compound’s stability under varying storage conditions?

  • Methodological Answer : The strained cyclopropane ring increases reactivity, necessitating storage in anhydrous environments (e.g., desiccators) to prevent hydrolysis. Moisture-sensitive analogs require inert gas purging during synthesis and storage at -20°C . Stability assays under accelerated conditions (40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing cyclopropane-containing amines?

  • Methodological Answer :
  • Catalyst Screening : Test transition metals (e.g., Cu, Pd) for cyclopropanation efficiency. For example, copper catalysts enable oxidative coupling of aryl methyl ketones with dimethylamine sources .
  • Temperature Control : Maintain sub-0°C conditions during cyclopropane ring closure to minimize ring-opening side reactions .
  • Precursor Scoring : Use retrosynthetic tools (e.g., Template_relevance models) to prioritize high-plausibility routes and minimize by-products .

Q. What strategies resolve contradictions in reported synthetic pathways for related cyclopropylamine derivatives?

  • Methodological Answer :
  • Comparative Kinetics : Analyze dimerization rates of intermediates (e.g., [2-((Trimethylsilyl)methyl)benzyl]dimethylamine) under varying conditions to identify dominant pathways .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace reaction mechanisms and validate competing hypotheses .
  • Computational Modeling : Apply DFT calculations to predict transition states and explain discrepancies in solvent-dependent outcomes .

Q. How can researchers design assays to evaluate the compound’s bioactivity while mitigating interference from residual solvents?

  • Methodological Answer :
  • Purification Protocols : Employ repeated recrystallization in acetonitrile or dichloromethane to remove polar solvents (e.g., DMF) .
  • Blank Controls : Run parallel assays with solvent-only samples to isolate background signals .
  • LC-MS/MS Quantification : Detect solvent residues at ppm levels and correlate with bioactivity thresholds .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (e.g., amylose derivatives) in preparative HPLC to separate enantiomers .
  • Asymmetric Catalysis : Optimize Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to enhance stereoselectivity .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time enantiomer tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride
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[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.